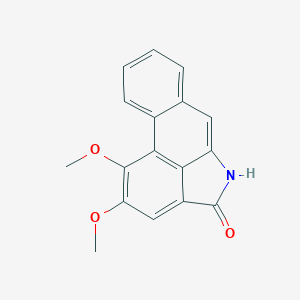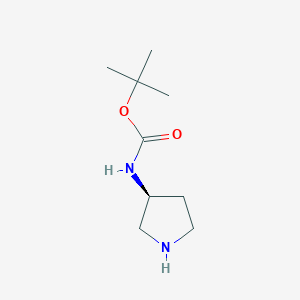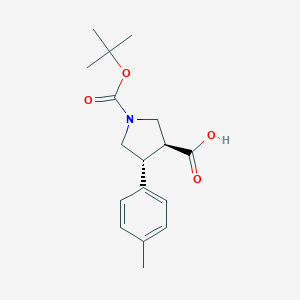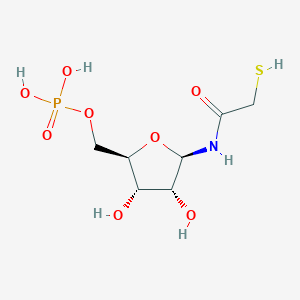
Thiogar
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiogar is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfur-containing molecule that has been synthesized using various methods. Thiogar has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
科学的研究の応用
Thiogar has been studied for its potential applications in various fields of scientific research. In pharmaceuticals, Thiogar has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, Thiogar has been studied for its potential as a fungicide and insecticide due to its ability to disrupt the metabolic pathways of pests. In materials science, Thiogar has been investigated for its potential as a precursor for the synthesis of metal sulfides and as a modifier for the properties of polymers.
作用機序
The mechanism of action of Thiogar is not fully understood, but it is believed to be due to its ability to interact with sulfur-containing proteins and enzymes within cells. Thiogar has been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, which are essential for cell growth and division. This inhibition leads to the disruption of metabolic pathways within cells, resulting in cell death.
生化学的および生理学的効果
Thiogar has been shown to have various biochemical and physiological effects on cells. In cancer cells, Thiogar has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In insect cells, Thiogar has been shown to disrupt metabolic pathways, leading to the inhibition of growth and development. In addition, Thiogar has been shown to have antioxidant properties, which may have potential therapeutic benefits in the treatment of various diseases.
実験室実験の利点と制限
Thiogar has several advantages for use in scientific research. It is a stable compound that can be easily synthesized in high purity. It has a relatively low toxicity profile, making it suitable for use in cell culture and animal studies. However, Thiogar also has limitations for use in lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects on cells. In addition, Thiogar has limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for research on Thiogar. One area of research is the development of novel synthesis methods for Thiogar that are more efficient and cost-effective. Another area of research is the investigation of Thiogar's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the development of Thiogar-based materials with unique properties for use in various applications is an area of interest for materials science research.
In conclusion, Thiogar is a sulfur-containing molecule that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Thiogar has the potential to lead to the development of novel therapeutic agents and materials with unique properties.
合成法
The synthesis of Thiogar can be achieved using various methods, including the reaction of sulfur with an alkene or alkyne, the reaction of a sulfur-containing compound with an alkene, or the reaction of a sulfur-containing compound with an alkyne. The most common method used for the synthesis of Thiogar is the reaction of sulfur with an alkene or alkyne in the presence of a catalyst such as palladium. This method yields high purity Thiogar, making it suitable for scientific research.
特性
CAS番号 |
119619-78-2 |
|---|---|
製品名 |
Thiogar |
分子式 |
C7H14NO8PS |
分子量 |
303.23 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(2-sulfanylacetyl)amino]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C7H14NO8PS/c9-4(2-18)8-7-6(11)5(10)3(16-7)1-15-17(12,13)14/h3,5-7,10-11,18H,1-2H2,(H,8,9)(H2,12,13,14)/t3-,5-,6-,7-/m1/s1 |
InChIキー |
DUISMXABKZWOLR-SHUUEZRQSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CS)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)NC(=O)CS)O)O)OP(=O)(O)O |
正規SMILES |
C(C1C(C(C(O1)NC(=O)CS)O)O)OP(=O)(O)O |
その他のCAS番号 |
119619-78-2 |
同義語 |
(alpha)-isomer of ThioGar ThioGar thioglycine ribonucleotide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



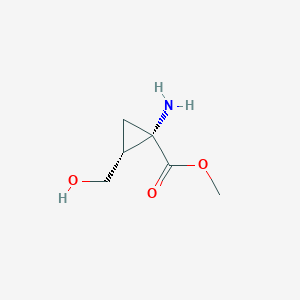
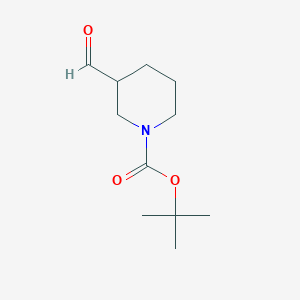
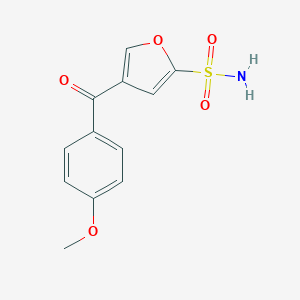
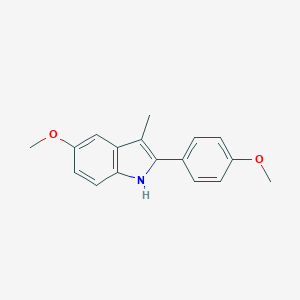
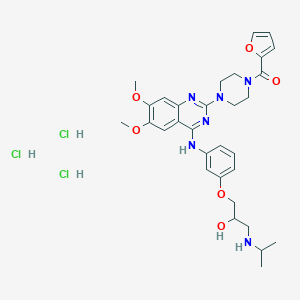
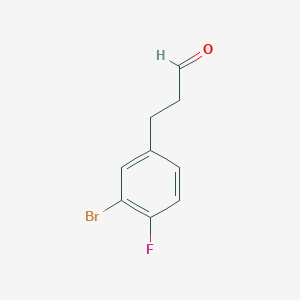
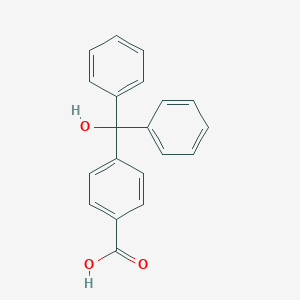
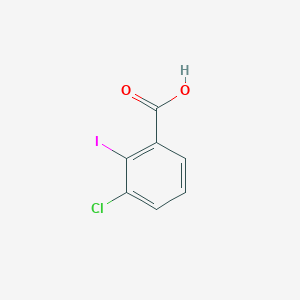
![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)
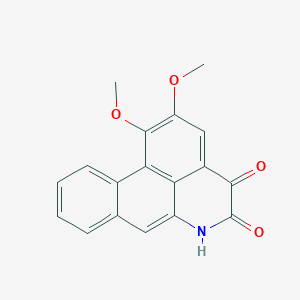
![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)
